6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
This compound is a 1,3,5-triazine derivative featuring a piperazine ring substituted with a 4-fluorophenyl group and a methylene bridge linking the triazine core to the piperazine. The N-(2-methoxyphenyl) group at the 2-position of the triazine introduces electron-donating and steric effects.
Properties
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c1-30-18-5-3-2-4-17(18)24-21-26-19(25-20(23)27-21)14-28-10-12-29(13-11-28)16-8-6-15(22)7-9-16/h2-9H,10-14H2,1H3,(H3,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGNWTQBLPNLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted triazine compounds.
Scientific Research Applications
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on substituent effects, molecular properties, and biological activities.
Substituent Variations and Molecular Properties
- Piperazine Substituents: Target Compound: 4-Fluorophenyl group (electron-withdrawing, enhances metabolic stability) . Compound (C22H25ClN7): 3-Chlorophenyl group (bulkier, more lipophilic; molecular mass = 422.94 g/mol) .
Aromatic Amine Substituents:
- Target Compound: 2-Methoxyphenyl (ortho-substitution may hinder rotation, affecting receptor binding) .
- Compound: 4-Methylphenyl (para-methyl enhances lipophilicity but lacks hydrogen-bonding capability) .
- Compound (C10H11N5O): 4-Methoxyphenyl (para-substitution increases solubility via H-bonding; crystallographically characterized planar triazine core) .
- Linkage to Triazine Core: Target Compound: Methylene (-CH2-) bridge (flexible, moderate steric bulk) .
Pharmacological Activities
- Antitumor/Anti-Angiogenesis (): A triazine-piperazine analog with a fluorophenylamino group demonstrated antitumor and anti-angiogenic effects, likely due to kinase inhibition or DNA interaction . The target compound’s 2-methoxyphenyl group may modulate similar pathways but with altered selectivity.
- Anti-Trypanosomal (): A thioether-linked triazine derivative exhibited potent activity against Trypanosoma spp., attributed to the electron-deficient triazine core disrupting parasite metabolism . The target compound’s methylene linkage may reduce toxicity compared to sulfur-containing analogs.
Antimicrobial ():
A 4-methoxyphenyl-substituted triazine showed broad antimicrobial activity, highlighting the role of methoxy groups in enhancing membrane penetration . The target’s ortho-methoxy substituent may further optimize interactions with bacterial targets.
Pharmacokinetic Considerations
- Metabolic Stability: The 4-fluorophenyl group in the target compound likely improves resistance to oxidative metabolism compared to non-halogenated analogs (e.g., ) .
- Solubility:
The 2-methoxyphenyl group balances lipophilicity and solubility better than ’s 2,4-dimethylphenyl (higher logP) .
Structural and Computational Insights
- Crystallographic Data ():
A related 4-methoxyphenyl-triazine derivative exhibited a planar triazine ring with substituents oriented perpendicularly, suggesting similar conformational rigidity in the target compound . - Electrostatic Effects: Fluorine’s electronegativity in the target compound may enhance binding to enzymes with polar active sites (e.g., kinases) compared to chlorine in ’s analog .
Biological Activity
6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22FN7O2
- Molecular Weight : 397.41 g/mol
- CAS Number : [specific CAS number if available]
The compound exhibits its biological activity primarily through interactions with various receptors and enzymes in the central nervous system. Its structure suggests potential activity as a monoamine oxidase (MAO) inhibitor, which is crucial for neurotransmitter regulation.
1. Inhibition of Monoamine Oxidase (MAO)
Research has demonstrated that derivatives of compounds with similar structures can act as selective inhibitors of MAO-A and MAO-B. For instance, a related compound showed an IC50 value of 0.013 µM for MAO-B inhibition, indicating strong potency in modulating neurotransmitter levels associated with neurodegenerative diseases such as Alzheimer's disease .
2. Antidepressant-like Effects
The piperazine moiety is known for its antidepressant properties. Compounds containing this structure have been shown to exhibit significant effects in animal models of depression, likely due to their influence on serotonin and norepinephrine levels.
3. Anticancer Activity
Recent studies have explored the anticancer potential of triazine derivatives. Compounds similar to the target molecule have displayed cytotoxic effects against various cancer cell lines, suggesting that the triazine core may contribute to these properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: MAO Inhibition
In a study evaluating pyridazinone derivatives, the compound T6 was identified as a potent MAO-B inhibitor with an IC50 value significantly lower than that of other tested compounds. This suggests that structural modifications can enhance the inhibitory activity against MAO-B .
Case Study 2: Cytotoxicity Assessment
A comparative analysis of related compounds indicated that while some derivatives exhibited high cytotoxicity at micromolar concentrations, others demonstrated lower toxicity profiles. For instance, compound T6 showed no significant cytotoxic effects at doses up to 120 µM, making it a promising candidate for further development .
Data Tables
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| T6 | T6 Structure | 0.013 | MAO-B Inhibitor |
| T3 | T3 Structure | 0.039 | MAO-B Inhibitor |
| T12 | T12 Structure | 27.05 | Cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
